2-Amino-6-nitrobenzaldehyde
Overview
Description
2-Amino-6-nitrobenzaldehyde is a chemical compound with the molecular formula C7H6N2O3 and a molecular weight of 166.14 . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2-Amino-6-nitrobenzaldehyde is1S/C7H6N2O3/c8-6-2-1-3-7 (9 (11)12)5 (6)4-10/h1-4H,8H2
. The vibrational spectra of a similar molecule, 2-amino-6-methoxy-3-nitropyridine, have been simulated theoretically and compared experimentally . Physical And Chemical Properties Analysis
2-Amino-6-nitrobenzaldehyde is a solid at room temperature . It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .Scientific Research Applications
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Medicinal Chemistry
- Application : 2-Amino-6-nitrobenzaldehyde is used in the synthesis of Thiazole-based Schiff base compounds .
- Method : Conventional and green approaches using ZnO nanoparticles as catalyst were used to synthesize these compounds .
- Results : The synthesized compounds showed moderate to high antibacterial and antioxidant activities. Compound 11 was found to be a promising antibacterial therapeutics agent against E. coli, whereas compounds 7 and 9 were found to be promising antioxidant agents .
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Organic Chemistry
- Application : 2-Amino-6-nitrobenzaldehyde is used in carbon-carbon bond forming reactions, such as aldol reaction and condensation .
- Method : Chiral 2-azabicycloalkane-based catalysts were designed, synthesized and tested in a stereoselective aldol .
- Results : The results of this application were not explicitly mentioned in the source .
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Pharmaceutical Chemistry
- Application : 2-Amino-6-nitrobenzaldehyde is used in the synthesis of biologically active compounds based on 2-aminobenzothiazole .
- Method : One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .
- Results : The synthesized compounds have a pronounced spectrum of biological activity, exhibiting, along with antiviral, also antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, immunomodulatory effects .
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Green Chemistry
- Application : 2-Amino-6-nitrobenzaldehyde is used in the green synthesis of biologically active compounds .
- Method : The synthesis of BTA derivatives was carried out in the context of the concept of green synthesis .
- Results : The green synthesis approach using ZnO nanoparticles as catalyst was found to be a very efficient method to synthesize biologically active compounds compared to the conventional method .
Safety And Hazards
2-Amino-6-nitrobenzaldehyde is classified under CLP as Acute Tox. 4: H302+312+332; STOT SE 3: H335; Eye Irrit. 2: H319; Skin Irrit. 2: H315 . This means it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-amino-6-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACOHMHYAQXUOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-nitrobenzaldehyde | |
CAS RN |
130133-53-8 | |
Record name | 2-Amino-6-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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